molecular formula C13H18ClNO2 B13511179 Ethyl 4-((2-chlorobenzyl)amino)butanoate

Ethyl 4-((2-chlorobenzyl)amino)butanoate

Cat. No.: B13511179
M. Wt: 255.74 g/mol
InChI Key: CSUWGYUYVMLYOS-UHFFFAOYSA-N
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Description

Ethyl 4-((2-chlorobenzyl)amino)butanoate (C₁₃H₁₈ClNO₂; MW 255.74) is an ethyl ester derivative featuring a 2-chlorobenzylamino substituent at the fourth position of the butanoate backbone. Structural characterization would involve standard analytical techniques such as NMR, MS, and FT-IR, as demonstrated for related esters in and .

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-2-17-13(16)8-5-9-15-10-11-6-3-4-7-12(11)14/h3-4,6-7,15H,2,5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUWGYUYVMLYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTANOATE typically involves the esterification of 4-aminobutanoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-chlorobenzyl chloride to introduce the 2-chlorophenylmethylamino group. The reaction conditions generally include refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of ETHYL 4-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTANOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the 2-chlorophenylmethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL 4-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and analytical distinctions between Ethyl 4-((2-chlorobenzyl)amino)butanoate and its analogs:

Compound Name Substituent Molecular Formula MW Synthesis Method Yield Key Analytical Data
This compound 2-chlorobenzyl C₁₃H₁₈ClNO₂ 255.74 Not explicitly described - Inferred NMR/MS/IR shifts
Ethyl 4-(3-chlorobenzylamino)butanoate (CAS 1391078-47-9) 3-chlorobenzyl C₁₃H₁₈ClNO₂ 255.74 LookChem-guided route - Not reported
Ethyl 4-((4-methoxybenzyl)amino)butanoate (Compound 28, ) 4-methoxybenzyl + pyrrolopyrimidine C₁₅H₂₁N₃O₃ 291.35 B method (DMF/MeOH) 53% MS, NMR
Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate () Methyl + ethoxycarbonyl C₁₁H₂₁NO₄ 231.29 Undisclosed - Not reported

Key Comparisons:

Electronic effects also differ: the ortho-chloro group exerts stronger electron-withdrawing effects, altering aromatic proton chemical shifts in NMR (e.g., deshielding of adjacent protons) . Methoxy vs. Chloro: The 4-methoxybenzyl group in Compound 28 () enhances solubility in polar solvents due to its electron-donating nature, contrasting with the hydrophobic 2-chlorobenzyl group .

Synthetic Routes: Ethyl 4-(3-chlorobenzylamino)butanoate () likely follows a reductive amination pathway similar to ’s method, where benzaldehyde derivatives react with amino esters in methanol/acetic acid . Compound 28 () employs a coupling reaction in DMF/MeOH, achieving moderate yields (53%), suggesting that solvent polarity and catalyst choice (e.g., acetic acid) are critical for optimizing similar reactions .

Analytical Data :

  • NMR : Aromatic protons in 2-chlorobenzyl derivatives would exhibit distinct splitting patterns (e.g., doublets for ortho-protons) compared to the para-methoxy group’s singlet in Compound 28 .
  • MS : Molecular ion peaks for chlorine-containing compounds (e.g., m/z 255.74) would display characteristic isotopic patterns (³⁵Cl/³⁷Cl), absent in methoxy or methyl analogs .

Physicochemical Properties :

  • Lipophilicity : The 2-chlorobenzyl group increases logP compared to methoxy or ethoxycarbonyl derivatives, impacting membrane permeability in biological systems.
  • Stability : Electron-withdrawing chloro groups may accelerate ester hydrolysis under basic conditions relative to electron-donating substituents .

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